molecular formula C16H18N2OS B2647138 (2E)-3-(dimethylamino)-1-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]prop-2-en-1-one CAS No. 1212002-69-1

(2E)-3-(dimethylamino)-1-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]prop-2-en-1-one

Cat. No.: B2647138
CAS No.: 1212002-69-1
M. Wt: 286.39
InChI Key: YNKSIKCLBRHNMU-MDZDMXLPSA-N
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Description

(2E)-3-(dimethylamino)-1-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]prop-2-en-1-one is a complex organic compound that belongs to the class of thiazole derivatives. This compound is characterized by its unique structure, which includes a thiazole ring, a dimethylamino group, and a conjugated enone system. It is of significant interest in various fields of scientific research due to its potential biological activities and applications in organic synthesis.

Scientific Research Applications

(2E)-3-(dimethylamino)-1-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]prop-2-en-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(dimethylamino)-1-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]prop-2-en-1-one typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under basic conditions.

    Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution reactions using dimethylamine.

    Formation of the Conjugated Enone System: The final step involves the formation of the conjugated enone system through aldol condensation reactions, where an aldehyde and a ketone are condensed in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the conjugated enone system, converting it to the corresponding alcohol.

    Substitution: The thiazole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated thiazole derivatives.

Mechanism of Action

The mechanism of action of (2E)-3-(dimethylamino)-1-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(dimethylamino)-1-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]prop-2-en-1-one: shares structural similarities with other thiazole derivatives, such as:

Uniqueness

  • The unique combination of the dimethylamino group, thiazole ring, and conjugated enone system in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(E)-3-(dimethylamino)-1-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2OS/c1-11-5-7-13(8-6-11)16-17-12(2)15(20-16)14(19)9-10-18(3)4/h5-10H,1-4H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNKSIKCLBRHNMU-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(S2)C(=O)C=CN(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=NC(=C(S2)C(=O)/C=C/N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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